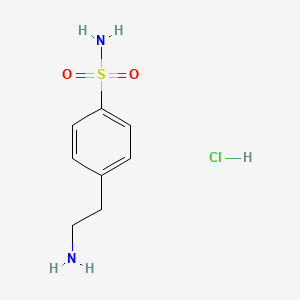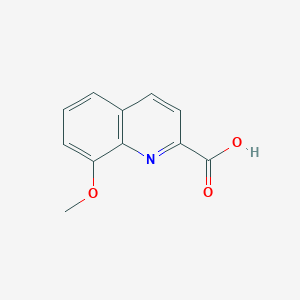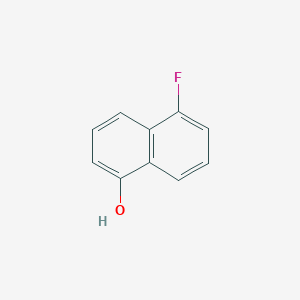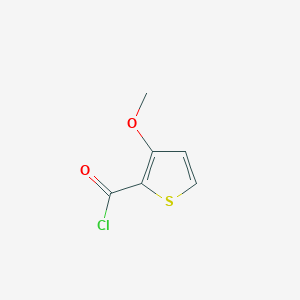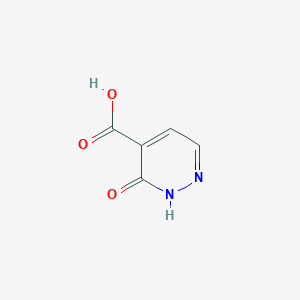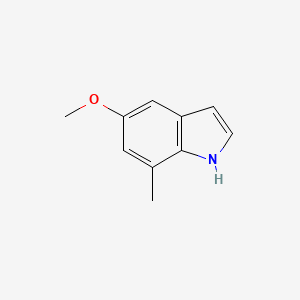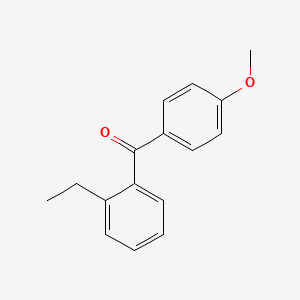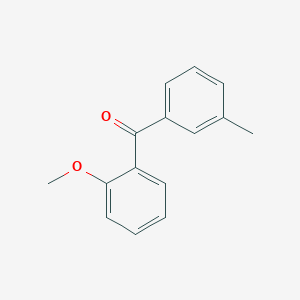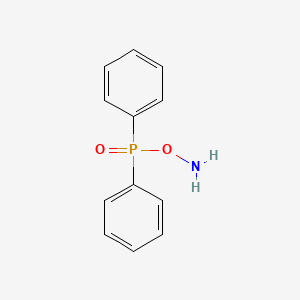
O-ジフェニルホスフィニルヒドロキシルアミン
概要
説明
“O-(Diphenylphosphinyl)hydroxylamine” (DPPH) is an organopnictogen compound . It is a versatile electrophilic amination reagent that has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . It has shown remarkable potential as an electrophilic aminating agent and as a source of the amino group .
Synthesis Analysis
DPPH can be prepared by the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan . The reaction results in the formation of DPPH and not the N-phosphinyl compound as was previously thought . The reaction becomes very thick with a white precipitate, requiring vigorous stirring .Molecular Structure Analysis
The molecular formula of DPPH is C12H12NO2P . The molecular weight is 233.21 . The percent composition is C 61.80%, H 5.19%, N 6.01%, O 13.72%, P 13.28% .Chemical Reactions Analysis
DPPH has shown remarkable potential as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . It forms an N-acetyl derivative with acetic anhydride and condenses with acetone to give O-(diphenylphosphinyl)acetoxime .Physical And Chemical Properties Analysis
DPPH is a white to yellow solid . . It should be stored in a well-ventilated place and the container should be kept tightly closed .科学的研究の応用
求電子アミノ化
O-ジフェニルホスフィニルヒドロキシルアミンは、求電子アミノ化剤として注目すべき可能性を示しています。これは、アミンの合成における基本的な変換である、有機分子へのアミノ基の導入を促進します。 この化合物は、高価な金属触媒を必要とせずに、立体選択的および位置選択的なC–N結合形成反応を可能にする .
含窒素複素環の合成
この化合物は、多くの医薬品や農薬の核構造である、含窒素複素環の合成に利用されます。 アミノ基の供給源として作用する能力は、分子内環化を助け、さまざまな複素環化合物の形成につながる .
ペプチド合成
ペプチド合成において、O-ジフェニルホスフィニルヒドロキシルアミンは、ペプチド鎖の特定の箇所にアミノ基を導入するために使用できます。 これは、官能基の正確な配置を必要とする修飾ペプチドの合成に特に役立つ .
N-N結合形成
この試薬は、ヒドラジンやアジドなど、多くの有機化合物の作成に不可欠なN-N結合の形成にも関与しています。 これらの化合物は、医薬品から材料科学に至るまで幅広い用途を持つ .
O-N結合形成
O-ジフェニルホスフィニルヒドロキシルアミンは、オキシムの合成において重要なO-N結合を形成する上で効果的です。 オキシムは、アミン、アミド、およびその他の窒素含有化合物の調製における貴重な中間体である .
S-N結合形成
この化合物の用途は、S-N結合の形成にまで及び、チオアミドやその他の硫黄-窒素化合物の合成に貢献しています。 これらは、特定の種類のポリマーの開発など、さまざまな化学産業において重要である .
ヒドロキシル基の保護
有機合成において、保護基は、望ましくない反応を防ぐためにしばしば必要となります。 O-ジフェニルホスフィニルヒドロキシルアミンは、ヒドロキシル官能基の保護基として機能し、複雑な合成手順中にそれらを保護する .
分析化学への応用
O-ジフェニルホスフィニルヒドロキシルアミンは、その独特の化学的性質により、分析化学において特定の化学種の選択的検出と定量に使用できます。 特定の官能基との反応性により、分析アッセイの貴重なツールとなっている .
作用機序
Target of Action
O-Diphenylphosphinylhydroxylamine, also known as O-(Diphenylphosphinyl)hydroxylamine or (Aminooxy)diphenylphosphine oxide, is a versatile reagent used in organic synthesis . Its primary targets are stable carbanions and Grignard reagents .
Mode of Action
This compound acts as an electrophilic aminating agent . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations . This means it can interact with its targets to form new bonds, leading to the creation of new compounds.
Biochemical Pathways
It’s known that this compound plays a crucial role in various organic synthesis reactions, including the formation of new c-n, n-n, o-n, and s-n bonds . These reactions can lead to significant changes in the biochemical pathways of the system where they occur.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a predicted density of 125±01 g/cm3 . It’s slightly soluble in DMSO and very slightly soluble in methanol when sonicated .
Result of Action
The result of O-Diphenylphosphinylhydroxylamine’s action is the formation of new compounds through various bond-formation reactions . It’s used in the synthesis of a variety of products, such as trans-amide n-propyl and aldehyde ketone .
Action Environment
It should be stored in a dry, sealed container, away from heat sources . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
DPPH is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
DPPH has shown remarkable potential as an electrophilic aminating agent . It has been used widely for the amination of stable carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles . Future research may focus on exploring its potential in other chemical reactions and its use in the synthesis of other compounds .
生化学分析
Biochemical Properties
O-(Diphenylphosphinyl)hydroxylamine plays a crucial role in biochemical reactions as an electrophilic aminating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are essential for stereo- and regioselective bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts . The compound’s ability to act as a source of the amino group makes it valuable in biochemical research.
Cellular Effects
O-(Diphenylphosphinyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by facilitating the formation of specific bonds, which can alter cellular activities. The compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, O-(Diphenylphosphinyl)hydroxylamine exerts its effects through binding interactions with biomolecules. It acts as an electrophilic aminating agent, facilitating the formation of bonds between different atoms. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activities. The precise mechanism involves the substitution of oxygen with good leaving groups, enabling the formation of various bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(Diphenylphosphinyl)hydroxylamine can change over time. The compound is known to be stable and can be stored at room temperature for extended periods. Its stability and degradation may vary depending on the specific conditions of the experiment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of O-(Diphenylphosphinyl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, toxic or adverse effects may be observed, indicating a threshold for safe usage. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent .
Metabolic Pathways
O-(Diphenylphosphinyl)hydroxylamine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an electrophilic aminating agent allows it to participate in the formation of bonds between different atoms, affecting metabolic flux and metabolite levels. These interactions are crucial for the compound’s function in biochemical research .
Transport and Distribution
Within cells and tissues, O-(Diphenylphosphinyl)hydroxylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to interact with specific transporters and binding proteins is essential for its distribution within biological systems .
Subcellular Localization
O-(Diphenylphosphinyl)hydroxylamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The compound’s localization within the cell is crucial for its role in facilitating biochemical reactions and influencing cellular processes .
特性
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72804-96-7 | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



